1-Methanesulfonyl-3,3-dimethylbutan-2-one
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Overview
Description
1-Methanesulfonyl-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C7H14O3S and a molecular weight of 178.25 g/mol . It is characterized by the presence of a methanesulfonyl group attached to a butanone backbone, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of 1-Methanesulfonyl-3,3-dimethylbutan-2-one typically involves the reaction of 3,3-dimethylbutan-2-one with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Methanesulfonyl-3,3-dimethylbutan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methanesulfonyl-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets, such as enzymes. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes and other proteins, thereby inhibiting their activity. This property makes it valuable in the development of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
1-Methanesulfonyl-3,3-dimethylbutan-2-one can be compared with similar compounds such as:
1-Methanesulfonyl-3,3-dimethylbutan-2-ol: This compound has a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications.
3,3-Dimethylbutan-2-one: Lacks the methanesulfonyl group, making it less reactive in certain types of chemical reactions.
Methanesulfonyl chloride: Used as a reagent in the synthesis of this compound and other sulfonyl compounds.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the methanesulfonyl and carbonyl groups, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3,3-dimethyl-1-methylsulfonylbutan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-7(2,3)6(8)5-11(4,9)10/h5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWGATANNPMMBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497765 |
Source
|
Record name | 1-(Methanesulfonyl)-3,3-dimethylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61524-35-4 |
Source
|
Record name | 1-(Methanesulfonyl)-3,3-dimethylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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